N-Phenethylacetamide

Clinical Metabolomics Graves' Disease Diagnosis Biomarker ROC Analysis

N-Phenethylacetamide (syn. N-acetylphenethylamine, N-(2-phenylethyl)acetamide; C10H13NO, MW 163.22) belongs to the N-acetyl-2-arylethylamine class of carboxylic acid amide derivatives.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 877-95-2
Cat. No. B180194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenethylacetamide
CAS877-95-2
SynonymsAcetamide, N-phenethyl
AI3-22087
N-acetyl-2-phenylethylamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
InChIKeyMODKMHXGCGKTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethylacetamide (CAS 877-95-2) — Procurement-Ready Identity and Chemical Class Baseline


N-Phenethylacetamide (syn. N-acetylphenethylamine, N-(2-phenylethyl)acetamide; C10H13NO, MW 163.22) belongs to the N-acetyl-2-arylethylamine class of carboxylic acid amide derivatives [1]. The molecule comprises a phenethyl moiety linked to an acetamide group through an ethylene spacer, structurally distinguishing it from simpler aniline-derived amides [2]. It occurs as a white to off-white crystalline solid with a melting point of 48–52 °C and is commercially available at purities ≥97% for research applications including reference standard use and antimicrobial studies . The compound is recognized as a secondary metabolite isolated from marine and fungal sources, and it has been documented in 36 journal articles and 5 patents [1].

Why N-Phenethylacetamide Cannot Be Substituted with Acetanilide, N-Benzylacetamide, or Generic Phenethylamine Derivatives


Although N-phenethylacetamide shares an acetamide core with compounds such as acetanilide (N-phenylacetamide, CAS 103-84-4) and N-benzylacetamide (CAS 588-46-5), the ethylene spacer between the phenyl ring and amide nitrogen confers distinct physicochemical properties, biological pathway selectivity, and validated application-specific performance that preclude simple interchange. In TGF-β-induced epithelial–mesenchymal transition (EMT) assays, N-phenethylacetamide selectively inhibits the Smad-dependent signaling pathway, while co-isolated structural relatives such as cyclo(L-Pro-L-Ile) operate through a fundamentally different, non-Smad-mediated mechanism, demonstrating that minor structural modifications yield divergent pharmacodynamic effects [1]. Furthermore, in clinical metabolomics, N-phenethylacetamide emerges as the single most discriminating serum biomarker for untreated Graves' disease diagnosis (AUC = 0.94) among 334 dysregulated metabolites, a performance not replicated by any generic amide analog [2]. These examples illustrate that substituting N-phenethylacetamide with a structurally similar analog risks introducing inappropriate pathway activity, invalid biomarker identity, or regulatory non-compliance in analytical workflows.

Product-Specific Quantitative Differentiation Evidence for N-Phenethylacetamide (CAS 877-95-2)


N-Phenethylacetamide Achieves AUC 0.94 as Serum Biomarker for Graves' Disease — Outperforms Diaminopimelic Acid (AUC 0.93) and Gly-Val (AUC 0.91) in a Direct Head-to-Head Metabolomics Study

In an LC-MS-based serum metabolomics study of 30 untreated Graves' disease (GD) patients and 32 healthy controls, N-phenethylacetamide yielded an area under the receiver operating characteristic curve (AUC) of 0.94, the highest among 334 significantly dysregulated metabolites. This quantitatively surpassed diaminopimelic acid (AUC = 0.93) and the dipeptide Gly-Val (AUC = 0.91), which were the next best-performing biomarkers identified within the same cohort and analytical pipeline. The performance was derived using principal component analysis (PCA), partial least squares discriminant analysis (PLS-DA), and ROC curve analysis [1]. No alternative N-acetyl-arylethylamine analog has been reported to achieve comparable diagnostic discrimination for GD.

Clinical Metabolomics Graves' Disease Diagnosis Biomarker ROC Analysis

N-Phenethylacetamide Selectively Inhibits TGF-β/Smad Pathway in A549 Lung Cancer Cells at 50 μM — Mechanistically Distinct from Co-Isolated Cyclo(L-Pro-L-Ile) That Acts via Non-Smad Signaling

At a non-cytotoxic treatment concentration of 50 μM in A549 human lung cancer cells stimulated with TGF-β (5 ng/mL), N-phenethylacetamide (compound 3) inhibited phosphorylation of Smad2/3 and dramatically downregulated mesenchymal phenotypic markers N-cadherin, vimentin, and Snail, as demonstrated by Western blot analysis. In contrast, the co-isolated diketopiperazine cyclo(L-Pro-L-Ile) (compound 2) downregulated mesenchymal factors through a non-Smad-mediated signaling pathway. The third co-isolate, cyclo(L-Pro-L-Leu) (compound 1), exhibited TGF-β/Smad pathway inhibition comparable to N-phenethylacetamide, but the mechanistic bifurcation with compound 2 highlights N-phenethylacetamide's specific pathway engagement profile [1]. No acetanilide or N-benzylacetamide analog has been reported to exhibit comparable Smad-pathway-selective activity in this EMT model.

Epithelial-Mesenchymal Transition (EMT) TGF-β/Smad Pathway Anti-Metastasis Tool Compound

N-Phenethylacetamide Lowers Melting Point by 57–64 °C vs Acetanilide — Ethylene Spacer Disrupts Crystal Packing for Easier Ambient-Temperature Handling

N-Phenethylacetamide (C10H13NO, MW 163.22) exhibits a melting point range of 48–52 °C, which is 57–64 °C lower than that of acetanilide (N-phenylacetamide, C8H9NO, MW 135.16), a common structural comparator with a melting point of 113–115 °C [1][2]. The calculated LogP of N-phenethylacetamide is approximately 1.42, compared to acetanilide's experimentally determined LogP of ~1.16, indicating moderately enhanced lipophilicity [1][3]. The ethylene linker (-CH2-CH2-) between the aromatic ring and the acetamide nitrogen reduces intermolecular hydrogen bonding efficiency in the crystal lattice, resulting in a significantly lower melting point that facilitates dissolution and handling at or near ambient laboratory temperatures [1].

Physicochemical Characterization Melting Point Differentiation Structural Analog Comparison

N-Phenethylacetamide Serves as a Pharmacopeially Traceable Reference Standard for Glipizide Impurity 7 — Supplied with Regulatory-Compliant Characterization Data

N-Phenethylacetamide is chemically designated as Glipizide Impurity 7 and is commercially supplied with detailed characterization data compliant with regulatory guidelines for analytical method development (AMV), method validation, and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) is available upon request, and Certificates of Analysis (COA) accompany deliveries [2]. This regulatory documentation package distinguishes N-phenethylacetamide from generic, non-characterized N-acetyl-2-arylethylamine products that lack acceptance by regulatory authorities. The compound is designated for analytical purposes and is not available from all suppliers with this level of documentary rigor.

Pharmaceutical Impurity Analysis ANDA Method Validation Quality Control Reference Standard

N-Phenethylacetamide Is a Structurally Validated Fragment Hit for the BAZ2B Bromodomain — X-Ray Co-Crystal Structure at 1.85 Å Provides a Defined Binding Mode for Epigenetic Drug Discovery

N-Acetyl-2-phenylethylamine (N-phenethylacetamide) was identified as a low-molecular-weight fragment hit binding to the second bromodomain of bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) during the SGC Diamond I04-1 fragment screening campaign. The X-ray co-crystal structure was solved and deposited as PDB entry 5CUC at 1.85 Å resolution, revealing specific molecular interactions within the acetyl-lysine binding pocket [1]. This structural validation provides atomic-level binding mode information that is absent for the simpler structural analog acetanilide or the homolog N-benzylacetamide, neither of which has a reported bromodomain co-crystal structure [2]. The fragment is commercially available at high purity (≥97%) suitable for structure-guided medicinal chemistry elaboration.

Fragment-Based Drug Discovery Bromodomain Inhibition Epigenetics Structural Biology

N-Phenethylacetamide Is Produced in Human Metabolism and Detected in Serum — Endogenous Occurrence Confers an Advantage Over Xenobiotic Amide Analogs for Biomarker Research Applications

N-Phenethylacetamide (N-acetylphenylethylamine) is registered in the KEGG COMPOUND database (C06746) and the Human Metabolome Database (HMDB0255222) as an endogenous N-acetyl-2-arylethylamine produced through the action of arylalkylamine N-acetyltransferase (AANAT, EC 2.3.1.87) on 2-phenylethylamine (2-arylethylamine) using acetyl-CoA [1][2]. Its presence has been detected in Homo sapiens serum, most notably as a high-performance diagnostic biomarker for Graves' disease. This endogenous metabolic origin contrasts with acetanilide, which is a purely xenobiotic compound and not a recognized human endogenous metabolite, making N-phenethylacetamide a more physiologically relevant molecular probe for metabolomics and biomarker studies.

Endogenous Metabolite N-Acetyltransferase Substrate Human Metabolome Database

Procurement-Relevant Application Scenarios for N-Phenethylacetamide (CAS 877-95-2) Based on Verified Differentiation Evidence


Clinical Metabolomics Assay Development — Graves' Disease Diagnostic Biomarker Reference Standard

N-Phenethylacetamide serves as the highest-performing single-biomarker candidate (AUC = 0.94) for diagnosing untreated Graves' disease identified in a controlled LC-MS-based serum metabolomics study of 30 patients and 32 healthy controls [1]. Procurement of high-purity (>97%) N-phenethylacetamide as an authentic reference standard enables clinical chemistry laboratories and diagnostic assay developers to establish calibration curves, validate LC-MS/MS quantitative methods, and assess biomarker specificity and sensitivity. The 0.94 AUC, validated by multivariate PCA and PLS-DA modeling, supports the compound's prioritization for targeted assay development over diaminopimelic acid (AUC = 0.93) or Gly-Val (AUC = 0.91). For procurement, ensure the supplier provides full characterization data and a Certificate of Analysis.

TGF-β/Smad Pathway-Specific Tool Compound for Epithelial–Mesenchymal Transition Studies in Oncology Research

At 50 μM in A549 human lung cancer cells stimulated with TGF-β (5 ng/mL), N-phenethylacetamide selectively inhibits Smad2/3 phosphorylation and downregulates N-cadherin, vimentin, and Snail mesenchymal markers [1]. This Smad-dependent mechanism differentiates N-phenethylacetamide from cyclo(L-Pro-L-Ile), which targets EMT markers through a non-Smad pathway. Cancer metastasis researchers requiring a defined Smad-pathway-specific tool compound should specify N-phenethylacetamide (CAS 877-95-2) rather than the co-isolated diketopiperazines. Procurement considerations should include purity confirmation (≥97%) and verification of structural identity by NMR or LC-MS to avoid contamination with co-isolated marine metabolites.

Pharmaceutical Quality Control — Glipizide Impurity 7 Reference Standard for ANDA Method Validation

N-Phenethylacetamide is formally designated as Glipizide Impurity 7 and is supplied with regulatory-compliant characterization data, including COA and the option for traceability against USP or EP pharmacopeial standards [1]. Pharmaceutical analytical laboratories developing HPLC or UPLC methods for Glipizide ANDA submissions should procure N-phenethylacetamide from specialist impurity reference standard suppliers (e.g., SynZeal, Axios Research) that provide the necessary documentary package for regulatory review. This supports analytical method development (AMV), method validation, QC release testing, and stability studies. Procurement from generic chemical distributors lacking regulatory characterization documentation should be avoided to prevent ANDA review delays.

Epigenetics Drug Discovery — BAZ2B Bromodomain Fragment Elaboration Starting Point

The X-ray co-crystal structure of N-phenethylacetamide bound to the BAZ2B bromodomain (PDB 5CUC, resolution 1.85 Å) provides atomic-level binding mode information, making it a structurally validated fragment hit for medicinal chemistry elaboration [1]. Structure-guided design teams targeting epigenetic reader domains can use N-phenethylacetamide as a starting scaffold, leveraging the defined acetyl-lysine pocket interactions observed in the co-crystal structure. For fragment-based screening campaigns, procurement of high-purity N-phenethylacetamide (≥98% by GC or HPLC) from suppliers offering batch consistency is essential. The compound should be ordered in quantities suitable for analog synthesis and co-crystallization experiments.

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